2-[(2-Aminobutyl)sulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminobutyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C₈H₁₃N₃S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminobutyl)sulfanyl]pyrimidine typically involves the reaction of pyrimidine derivatives with 2-aminobutyl sulfide. One common method includes the use of benzylidene acetones and ammonium thiocyanates as starting materials. The reaction proceeds through several steps, including ring closure, aromatization, S-methylation, and oxidation to methylsulfonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminobutyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring or the sulfanyl group.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
2-[(2-Aminobutyl)sulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Mechanism of Action
The mechanism of action of 2-[(2-Aminobutyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with nucleic acid synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler derivative with similar biological activities.
2-Thiopyrimidine: Contains a sulfur atom in the pyrimidine ring, similar to the sulfanyl group in 2-[(2-Aminobutyl)sulfanyl]pyrimidine.
2-Methylsulfanyl-pyrimidine: Contains a methylsulfanyl group instead of the aminobutylsulfanyl group.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both aminobutyl and sulfanyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-[(2-Aminobutyl)sulfanyl]pyrimidine is a pyrimidine derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C8H12N4S
- Molecular Weight : 184.27 g/mol
- IUPAC Name : this compound
This compound features a pyrimidine ring substituted with a sulfanyl group linked to an aminobutyl chain, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study demonstrated that this compound could trigger apoptosis by increasing Bax levels while decreasing Bcl-2 levels, leading to enhanced caspase-3 activity .
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
SW480 (colon cancer) | 11.08 | G2/M phase arrest, apoptosis induction |
CNE-2 (nasopharyngeal) | 6.15 | Caspase activation, cell cycle disruption |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various bacterial strains.
- Activity Against Bacteria : In vitro studies have shown that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The half-maximal effective concentration (EC50) values for certain pathogens are as follows:
Bacterial Strain | EC50 (µg/mL) |
---|---|
Staphylococcus aureus | 15.5 |
Escherichia coli | 14.9 |
Pseudomonas aeruginosa | 14.7 |
These results indicate that the compound could serve as a lead for developing new antibiotics, especially in light of rising antibiotic resistance .
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against RNA viruses.
- Mechanism : The compound appears to inhibit viral replication by interfering with viral RNA synthesis and blocking viral entry into host cells. Research indicates that it could be effective against viruses such as influenza and HIV .
Case Studies
- Anticancer Study : A comprehensive study evaluated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of 6.15 µM against CNE-2 cells. The study further elucidated that the compound induced G2/M phase arrest and activated apoptotic pathways .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated an EC50 value of 15.5 µg/mL, showcasing its potential as a novel antibacterial agent .
Properties
Molecular Formula |
C8H13N3S |
---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
1-pyrimidin-2-ylsulfanylbutan-2-amine |
InChI |
InChI=1S/C8H13N3S/c1-2-7(9)6-12-8-10-4-3-5-11-8/h3-5,7H,2,6,9H2,1H3 |
InChI Key |
JGCLYKKIPZRZEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC1=NC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.